

# Toxicological Profile of 4-Biphenylmethanol: A Technical Guide

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## Compound of Interest

Compound Name: 4-Biphenylmethanol

Cat. No.: B1213676

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Disclaimer: The toxicological data available for **4-biphenylmethanol** is limited. Much of the information in this guide is extrapolated from studies on the parent compound, biphenyl, and its primary metabolite, 4-hydroxybiphenyl. This document is intended for informational purposes and should not be used as a substitute for a comprehensive safety assessment.

## Executive Summary

**4-Biphenylmethanol** (CAS No. 3597-91-9), also known as 4-phenylbenzyl alcohol, is an aromatic alcohol with a biphenyl structure. While it is used in chemical synthesis, a comprehensive toxicological profile has not been well established in publicly available literature. This guide summarizes the existing data on **4-biphenylmethanol** and provides a comparative analysis with its parent compound, biphenyl, to offer a broader toxicological context.

Safety Data Sheets (SDS) for **4-biphenylmethanol** consistently state that the toxicological properties have not been fully investigated. However, GHS hazard statements from the European Chemicals Agency (ECHA) Classification and Labelling (C&L) Inventory indicate that it may be harmful if swallowed, cause skin and eye irritation, may cause respiratory irritation, and is suspected of damaging fertility or the unborn child.<sup>[1]</sup>

A key finding from a 1982 UKEMS collaborative genotoxicity trial is that **4-biphenylmethanol** was not mutagenic in bacterial reverse mutation assays. However, claims of carcinogenicity in

animal studies from some commercial suppliers lack substantiation from primary scientific literature.

Due to the scarcity of data on **4-biphenylmethanol**, this guide incorporates toxicological data on biphenyl, which is metabolized to hydroxylated derivatives and has been more extensively studied.

## Quantitative Toxicological Data

There is a significant lack of quantitative toxicological data for **4-biphenylmethanol** in the public domain. The following tables summarize the available data for the parent compound, biphenyl, to provide a toxicological context.

Table 1: Acute Toxicity of Biphenyl

Species	Route of Administration	Parameter	Value	Reference
Rat	Oral	LD50	2140 mg/kg	(CDH, 2021)
Mouse	Oral	LD50	>1900 mg/kg	(INCHEM, 2003)
Rabbit	Dermal	-	Non-irritating	(INCHEM, 2003)
Rabbit	Eye	-	Slightly irritating	(INCHEM, 2003)

Table 2: Carcinogenicity of Biphenyl

Species	Sex	Route of Administration	Target Organ	Finding	Reference
Rat (F344)	Male	Dietary	Urinary Bladder	Increased incidence of transitional cell papilloma and carcinoma	(Li et al., 2016)
Mouse (BDF1)	Female	Dietary	Liver	Increased incidence of hepatocellular adenomas and carcinomas	(Umeda et al., 2005)

## Experimental Protocols

Detailed experimental protocols for toxicological studies on **4-biphenylmethanol** are largely unavailable. The following sections describe the methodologies for key studies identified for **4-biphenylmethanol** and its parent compound, biphenyl.

### Genotoxicity: Bacterial Reverse Mutation Assay (Ames Test) for 4-Biphenylmethanol

A collaborative study by the United Kingdom Environmental Mutagen Society (UKEMS) evaluated the mutagenic potential of 4-hydroxymethylbiphenyl (**4-biphenylmethanol**).

- Test System: Salmonella typhimurium strains TA98 and TA100, and Escherichia coli strain WP2uvrA(pKM101).
- Method: Plate incorporation assay. The test compound, bacterial tester strain, and, where required, a metabolic activation system (S9 mix) were combined in molten top agar and poured onto minimal glucose agar plates.

- Metabolic Activation: Rat liver S9 fraction induced with Aroclor 1254 was used.
- Dose Levels: Not specified in the available abstract.
- Controls: Appropriate vehicle and positive controls were used for each tester strain with and without S9 mix.
- Evaluation Criteria: A compound was considered mutagenic if it induced a dose-related increase in the number of revertant colonies.
- Results: 4-Hydroxymethylbiphenyl was reported as uniformly negative in all three bacterial strains, both with and without metabolic activation.[2]

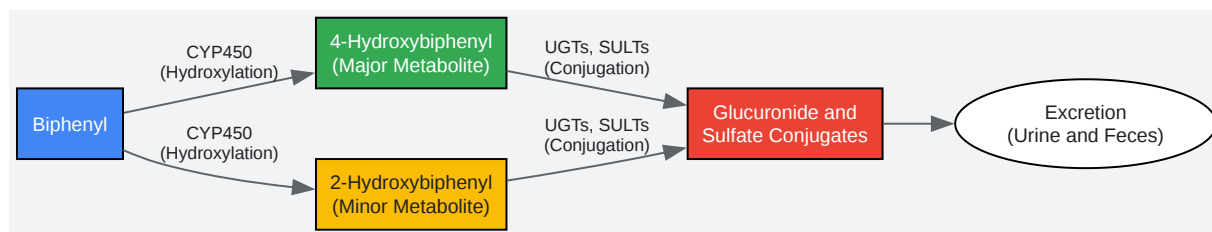
## Carcinogenicity Bioassay of Biphenyl in Rats

A 2-year carcinogenicity study of biphenyl was conducted in F344 rats.

- Test Animals: Male and female F344/DuCrj rats.
- Administration: Biphenyl was administered in the diet at concentrations of 0, 0.05, 0.15, or 0.5% for 104 weeks.
- Observations: Clinical signs, body weight, and food consumption were recorded throughout the study. At termination, a complete necropsy was performed, and organs were examined histopathologically.
- Results: A dose-dependent increase in the incidence of transitional cell papillomas and carcinomas of the urinary bladder was observed in male rats at the highest dose. No significant increase in tumors was observed in female rats.[1]

## Metabolic Pathways

Specific studies on the metabolism of **4-biphenylmethanol** are not available. However, based on the well-documented metabolism of its parent compound, biphenyl, a probable metabolic pathway can be proposed. Biphenyl is primarily metabolized by cytochrome P450 enzymes in the liver via hydroxylation. The major metabolite is 4-hydroxybiphenyl, which is then conjugated with glucuronic acid or sulfate for excretion. It is plausible that **4-biphenylmethanol** undergoes similar metabolic transformations.



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Caption: Predicted metabolic pathway of biphenyl, the parent compound of **4-biphenylmethanol**.

## Toxicological Endpoints

### Acute Toxicity

No data on the acute toxicity of **4-biphenylmethanol** is available. For biphenyl, the oral LD50 in rats is 2140 mg/kg, indicating low acute toxicity.[3]

### Genotoxicity

As detailed in the experimental protocols, **4-biphenylmethanol** was found to be non-mutagenic in a comprehensive bacterial reverse mutation assay.[2] In contrast, the parent compound biphenyl has shown mixed results in genotoxicity studies, with some evidence of DNA damage in mice at high doses.[1]

### Carcinogenicity

The claim from some commercial sources that **4-biphenylmethanol** is carcinogenic in animal studies could not be substantiated with primary scientific literature. In contrast, extensive studies on biphenyl have demonstrated its carcinogenicity in rodents, causing urinary bladder tumors in male rats and liver tumors in female mice.[1]

### Reproductive and Developmental Toxicity

The GHS classification of "suspected of damaging fertility or the unborn child" for **4-biphenylmethanol** is based on notifications to the ECHA C&L Inventory and is not supported by specific studies.[1] Studies on polychlorinated biphenyls (PCBs), a class of compounds

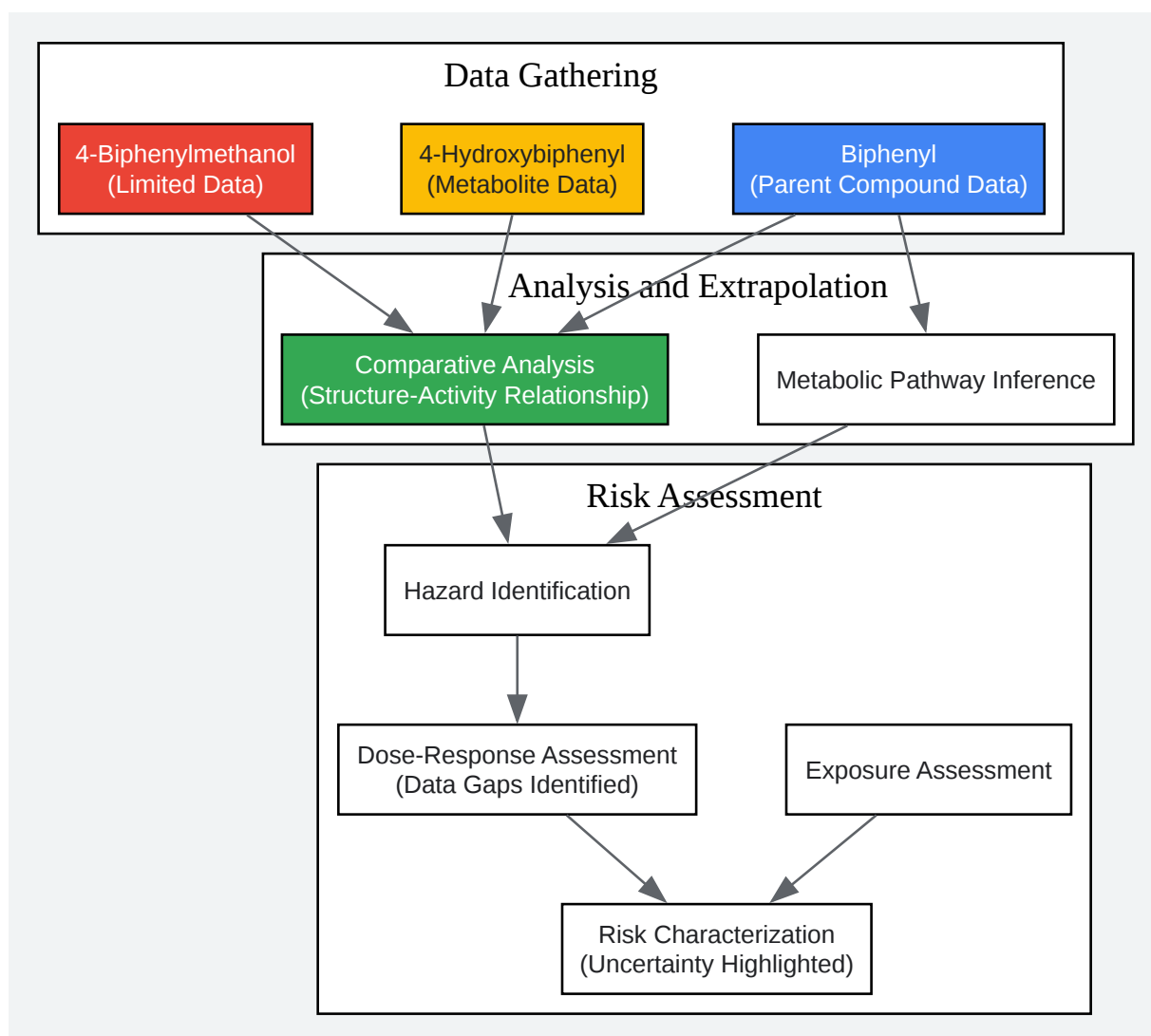
derived from biphenyl, have shown significant reproductive and developmental toxicity. However, it is important to note that the toxicity of PCBs is largely dependent on the degree and position of chlorine substitution and cannot be directly extrapolated to **4-biphenylmethanol**.

## Other Toxicological Information

Claims of **4-biphenylmethanol** acting as an inhibitor of protein synthesis and possessing antibacterial activity have been made by a chemical supplier, but these assertions are not supported by accessible primary research articles.

## Logical Relationships and Workflows

The toxicological assessment of a compound with limited data, such as **4-biphenylmethanol**, often relies on a weight-of-evidence approach that includes data from structurally related compounds.



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Caption: Workflow for the toxicological assessment of **4-biphenylmethanol** with limited data.

## Conclusion

The available toxicological data for **4-biphenylmethanol** is insufficient for a comprehensive hazard assessment. While a key genotoxicity study indicates a lack of mutagenic potential in bacteria, other significant data gaps exist, particularly concerning carcinogenicity, reproductive toxicity, and acute/chronic toxicity. The unsubstantiated claims of carcinogenicity from commercial suppliers warrant caution and highlight the need for data from primary, peer-reviewed sources.

In the absence of direct data, a review of the toxicological profile of the parent compound, biphenyl, provides valuable context. Biphenyl is a known carcinogen in rodents and exhibits some genotoxic potential at high doses. The probable metabolic pathway of **4-biphenylmethanol** is likely similar to that of biphenyl, involving hydroxylation and conjugation.

Further research, including in vivo studies on acute and chronic toxicity, carcinogenicity, and reproductive/developmental toxicity, is necessary to establish a complete and reliable toxicological profile for **4-biphenylmethanol**. Researchers and drug development professionals should handle this compound with appropriate caution, considering the potential hazards suggested by its structural relationship to biphenyl and the GHS classifications.

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